molecular formula C33H38Cl2N6O7S2 B15124781 (E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid

(E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid

Cat. No.: B15124781
M. Wt: 765.7 g/mol
InChI Key: MISPBGHDNZYFNM-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as thiazole, piperidine, and pyridine rings, as well as chloro and carboxylic acid substituents.

Preparation Methods

The synthesis of (E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the thiazole and pyridine intermediates, followed by their coupling with the piperidine and carboxylic acid moieties. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Salt Formation

The base compound is protonated with maleic acid to form the maleate salt:

Avatrombopag (base)+Maleic acidAvatrombopag maleate\text{Avatrombopag (base)} + \text{Maleic acid} \rightarrow \text{Avatrombopag maleate}

This reaction is typically carried out in polar aprotic solvents (e.g., DMSO) or aqueous alcohol mixtures .

Crystallization Methods

The patent EP2739621B1 details three crystal types (A, B, C) formed under different conditions:

Crystal Type Solvent System Key Features
A Water + alcohol (e.g., methanol, ethanol)Forms in 80% ethanol/water mixture
B Water + alcoholSimilar to A, but with varying alcohol ratios
C Dimethyl sulfoxide (DMSO)Requires specific cooling protocols

Thermoanalytical Data

The maleate salt exhibits distinct endothermic peaks in thermogravimetric analysis (TGA):

  • Endothermic Peak 1 : ~198°C (likely due to solvent loss or phase transition) .

  • Endothermic Peak 2 : ~271°C (probable decomposition of the salt) .

Pharmacokinetic Considerations

Avatrombopag maleate undergoes metabolic reactions mediated by cytochrome P450 enzymes (CYP2C9 and CYP3A) . While specific metabolic pathways are not detailed in the sources, this implies potential hydroxylation, oxidation, or conjugation reactions during biotransformation.

IUPAC Name

(Z)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid .

Functional Groups

  • Maleate salt : Contains a carboxylate group (from maleic acid) and a protonated amine (from avatrombopag) .

  • Thiazole ring : Part of the carbamoyl moiety critical for thrombopoietin receptor binding .

Research Findings

  • Crystal Polymorphism : The patent highlights the importance of crystallization conditions on polymorphic forms, which influence stability and bioavailability .

  • Analytical Methods : X-ray diffraction and TGA are used to characterize crystal types and thermal behavior .

  • Biological Activity : The compound stimulates platelet production via TPOR (MPL) receptor activation, with an EC₅₀ of 3.3 nM .

Note : The absence of (E)-isomer data in the provided sources suggests that detailed reaction analysis for this stereoisomer is not publicly documented or may involve proprietary methods. Further experimental studies would be required to investigate its synthesis and properties.

Scientific Research Applications

(E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific molecular pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

When compared to similar compounds, (E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid stands out due to its unique combination of functional groups and structural complexity. Similar compounds include those with thiazole, piperidine, and pyridine rings, but they may lack the specific substituents that confer unique properties to this compound.

Biological Activity

The compound (E)-but-2-enedioic acid; 1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid is a complex organic molecule that incorporates elements of both fumaric acid (the E isomer of butenedioic acid) and a piperidine derivative. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be broken down into two main components:

  • (E)-but-2-enedioic acid : A dicarboxylic acid known for its role in various biochemical pathways.
  • Piperidine derivative : Features that may enhance the biological activity due to the presence of various functional groups.

Key Properties

PropertyValue
Molecular FormulaC31H38Cl2N6O3S2
Molecular Weight677.7 g/mol
LogP-0.3
Polar Surface Area74.6 Å
Human Intestinal Absorption20%
Blood-Brain Barrier Penetration0.094
  • Inhibition of Enzymatic Activity : The maleate ion from (E)-but-2-enedioic acid has been identified as an inhibitor of transaminase reactions, which play a crucial role in amino acid metabolism and nitrogen balance in organisms .
  • Pharmacological Effects : The structural features of the piperidine derivative may impart unique biological activities, potentially enhancing anti-inflammatory and immunomodulatory effects associated with fumaric acid.

Therapeutic Applications

The compound's unique structure suggests potential applications in treating various conditions, including:

  • Inflammatory Diseases : Due to its anti-inflammatory properties linked to fumaric acid.
  • Cancer Therapy : The presence of thiazole and piperazine moieties may contribute to cytotoxic effects against cancer cells.

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of fumaric acid derivatives in murine models, demonstrating significant reductions in pro-inflammatory cytokines following treatment with (E)-but-2-enedioic acid derivatives .

Study 2: Cytotoxic Activity

Research on similar piperidine-based compounds revealed cytotoxic activity against human cancer cell lines, suggesting that the addition of specific substituents could enhance this effect .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for this compound, and how can intermediates be characterized?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation of aromatic acid chlorides with amines and heterocyclic coupling. For example, thiazole and pyridine rings are constructed via carbamoyl linkage formation under inert conditions. Key intermediates are characterized using:

TechniqueRoleExample Application
IR Spectroscopy Functional group identification (e.g., amide C=O stretch at ~1650 cm⁻¹)Confirming carbamoyl bond formation
Mass Spectrometry Molecular weight validationDetecting [M+H]⁺ peaks for intermediates
NMR Structural elucidationAssigning proton environments (e.g., piperidine cyclohexyl protons at δ 1.2–2.5 ppm)

Q. How can computational tools predict physicochemical properties or reactivity?

  • Methodological Answer : Tools like the ACD/Labs Percepta Platform predict logP, solubility, and pKa. For instance, the compound’s (2Z)-2-butenedioate salt form enhances solubility due to ionic interactions, predicted via solvation-free energy calculations . Molecular docking can also model interactions with biological targets, such as kinase binding pockets, using software like AutoDock Vina .

Q. What are the critical steps in purifying this compound?

  • Methodological Answer : Post-synthesis, purification employs:

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane for separating thiazole-pyridine hybrids.
  • Recrystallization : Using ethanol/water mixtures to isolate the final product with ≥95% purity (HPLC-verified) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

  • Methodological Answer : Discrepancies in bond lengths or stereochemistry (e.g., (E)-vs. (Z)-configuration in but-2-enedioic acid) are resolved via:

  • Single-Crystal X-ray Diffraction (SCXRD) : Assigns absolute configuration (e.g., C–C bond length precision ±0.003 Å) .
  • Density Functional Theory (DFT) : Optimizes geometry and compares computed/experimental data to validate tautomeric forms .

Q. What advanced computational methods optimize reaction pathways for scale-up?

  • Methodological Answer : Quantum mechanical calculations (e.g., Gaussian 16) model transition states to identify energetically favorable pathways. For example, palladium-catalyzed coupling steps (e.g., Suzuki-Miyaura) are optimized by simulating ligand effects (e.g., tert-butyl XPhos) on catalytic cycles . AI-driven platforms like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to predict optimal conditions (e.g., 40–100°C for Pd(OAc)₂-mediated reactions) .

Q. How do supramolecular interactions influence solid-state properties?

  • Methodological Answer : Hydrogen bonding and π-π stacking in crystals are analyzed via:

Interaction TypeAnalytical MethodObservation
N–H···O Hydrogen Bonds SCXRDStabilizes thiazole-carboxylic acid dimers (d = 2.8–3.0 Å)
C–H···Cl Interactions Hirshfeld Surface AnalysisContributes to packing density in chlorothiophene derivatives

Q. Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) are mitigated by:

  • Standardized Assay Conditions : Fixed ATP concentrations (e.g., 10 µM) and control compounds (e.g., staurosporine).
  • Meta-Analysis : Pooling data from multiple studies (e.g., using RevMan) to identify outliers or assay-specific artifacts .

Q. What strategies validate synthetic routes when intermediates are unstable?

  • Methodological Answer : For air-sensitive intermediates (e.g., piperidine-carboxylic acid derivatives):

  • In Situ Monitoring : ReactIR tracks reaction progress in real-time (e.g., carbamate formation at 1720 cm⁻¹).
  • Low-Temperature Quenching : Halts degradation (e.g., –78°C with dry ice/acetone) .

Q. Methodological Innovations

Q. Can AI accelerate reaction design for novel derivatives?

  • Methodological Answer : Yes. Platforms like ICReDD combine quantum chemistry (e.g., transition state searches) with machine learning to prioritize synthetic routes. For example, generative AI models propose derivatives with modified thiophene/piperazine groups, validated in <5% of the traditional trial time .

Q. How are multi-step catalytic cycles optimized experimentally?

  • Methodological Answer : High-throughput screening (HTS) with microreactors tests >100 conditions/day. For Pd-catalyzed steps, variables include:
ParameterRange TestedOptimal Value
Temperature 40–100°C80°C
Ligand XPhos vs. SPhosXPhos (yield ↑15%)

Properties

Molecular Formula

C33H38Cl2N6O7S2

Molecular Weight

765.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid

InChI

InChI=1S/C29H34Cl2N6O3S2.C4H4O4/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;5-3(6)1-2-4(7)8/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

MISPBGHDNZYFNM-WLHGVMLRSA-N

Isomeric SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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